Caroverine hydrochloride

Catalog No.
S618125
CAS No.
55750-05-5
M.F
C22H28ClN3O2
M. Wt
401.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caroverine hydrochloride

CAS Number

55750-05-5

Product Name

Caroverine hydrochloride

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl

Synonyms

caroverine, caroverine fumarate, caroverine fumarate (1:1), caroverine monohydrochloride, P-201, P-201-1, spadon, Spasmium

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl

Analytical Chemistry

Otolaryngology

Smooth Muscle Relaxation

Treatment of Cerebrovascular Diseases

Alcohol and Drug Withdrawal

Treatment of Tinnitus

Caroverine hydrochloride, chemically known as 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one hydrochloride, is a synthetic compound belonging to the quinoxaline class. It is recognized for its role as a calcium channel blocker and an antagonist of glutamate receptors, particularly the non-N-methyl-D-aspartate and N-methyl-D-aspartate types. Caroverine is primarily used in the treatment of smooth muscle spasms and tinnitus, with applications extending to conditions related to cerebrovascular diseases .

  • Calcium Channel Blocker: Some studies propose that caroverine hydrochloride functions as a non-specific calcium channel blocker, relaxing smooth muscle cells by preventing calcium influx [].
  • Glutamate Receptor Antagonist: Research indicates caroverine hydrochloride might act as a competitive and reversible antagonist of both NMDA and AMPA glutamate receptors []. This could be relevant to its role in tinnitus treatment, as glutamate is a neurotransmitter involved in the auditory pathway.
That contribute to its pharmacological effects. Notably, it acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and non-competitive antagonist at the N-methyl-D-aspartate receptor. Its antioxidant properties are particularly significant; research indicates that caroverine effectively scavenges hydroxyl radicals with a high reaction rate constant of 1.9×1010 M1s11.9\times 10^{10}\text{ M}^{-1}\text{s}^{-1} while demonstrating marginal significance in reacting with superoxide radicals .

Caroverine has been shown to possess several biological activities, including:

  • Antioxidant Activity: It effectively reduces oxidative stress by scavenging reactive oxygen species, particularly hydroxyl radicals.
  • Neuromuscular Blocking: It may enhance the effects of other neuromuscular blocking agents such as gallamine triethiodide .
  • Spasmolytic Effects: Caroverine alleviates smooth muscle spasms in various organs, including intestines and arteries .

The synthesis of caroverine hydrochloride involves several steps:

  • Formation of Quinoxaline Derivative: The starting material is typically a substituted quinoxaline.
  • Alkylation: The quinoxaline derivative undergoes alkylation with diethylaminoethyl halides.
  • Methylation: A methoxy group is introduced to form the final product.
  • Hydrochloride Salt Formation: The base form is converted into its hydrochloride salt for improved solubility and stability.

These methods can vary based on specific laboratory protocols but generally follow the outlined steps to ensure purity and yield .

Caroverine hydrochloride has several clinical applications:

  • Treatment of Tinnitus: It is used to alleviate symptoms associated with tinnitus, particularly in Austria and India.
  • Smooth Muscle Relaxation: It is effective in treating conditions involving smooth muscle spasms.
  • Neuroprotection: Due to its antioxidant properties, it may offer protective effects against neurodegenerative conditions related to oxidative stress .

Research indicates that caroverine interacts with various pharmacological agents:

  • Neuromuscular Blockers: It may potentiate the effects of neuromuscular blockers like gallamine triethiodide.
  • Glutamate Receptor Modulators: As an antagonist of glutamate receptors, it can influence neurotransmission in the central nervous system .
  • Other Medications: Its interaction profile suggests caution when administered alongside other drugs affecting neuromuscular transmission or glutamatergic signaling.

Caroverine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameClassPrimary UseUnique Features
BaclofenGABA-B agonistMuscle relaxantPrimarily acts on GABA receptors
DantroleneRyanodine receptor antagonistMuscle spasticity treatmentDirectly affects calcium release in muscles
TizanidineAlpha-2 adrenergic agonistMuscle spasticity treatmentActs centrally on alpha receptors
GabapentinCalcium channel blockerNeuropathic painPrimarily targets voltage-gated calcium channels

Caroverine's unique combination of calcium channel blocking and glutamate antagonism sets it apart from these compounds, making it particularly effective for specific conditions like tinnitus and smooth muscle spasms .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.1870048 g/mol

Monoisotopic Mass

401.1870048 g/mol

Heavy Atom Count

28

UNII

OSH993362T

Related CAS

23465-76-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Caroverine hydrochloride

Dates

Modify: 2023-08-15

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